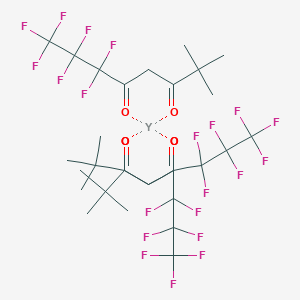
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium is a complex compound that combines the unique properties of a fluorinated diketone with the rare earth metal yttrium. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of hexafluoroacetone with 2,2-dimethyl-3,5-octanedione in an organic solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process includes the careful handling of fluorinated reagents and the use of specialized equipment to maintain the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to changes in the compound’s properties.
Substitution: The fluorinated groups can be substituted with other functional groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium has several scientific research applications:
Chemistry: It is used as a chelating agent in the extraction of supercritical carbon dioxide.
Biology: The compound serves as a co-inducer in the production of human γ interferon.
Medicine: Its unique properties make it valuable in the synthesis of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism by which 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. The fluorinated groups enhance the compound’s stability and reactivity, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with different substituents that affect its reactivity.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, offering unique reactivity.
Uniqueness
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium stands out due to its combination of fluorinated groups and yttrium. This combination provides enhanced stability and reactivity, making it suitable for specialized applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
19186-73-3 |
|---|---|
Formule moléculaire |
C30H33F21O6Y |
Poids moléculaire |
977.4 g/mol |
Nom IUPAC |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium |
InChI |
InChI=1S/3C10H11F7O2.Y/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Clé InChI |
LFTLIMMIKWSWLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















